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Compound of Interest

Compound Name: Anticancer agent 230

Cat. No.: B12371983

In-depth Technical Guide: Anticancer Agent 230

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the synthesis and characterization of
Anticancer Agent 230, a novel compound identified as a potent activator of caseinolytic
protease P (ClpP). This document is intended for researchers, scientists, and drug
development professionals interested in the therapeutic potential of ClpP activators in
oncology. Anticancer Agent 230, also designated as "example 65" in U.S. Patent Application
US20230339947 Al, has demonstrated notable activity in preclinical cancer models,
particularly in triple-negative breast cancer cells. This guide will cover its chemical identity, a
generalized synthetic pathway based on related compounds, and standard characterization
methodologies.

Introduction

Anticancer Agent 230 has emerged as a promising therapeutic candidate due to its
mechanism of action, which involves the activation of the mitochondrial protease ClpP. The
hyperactivation of ClpP has been shown to selectively induce the degradation of mitochondrial
proteins in cancer cells, leading to metabolic disruption and apoptosis. This targeted approach
offers a potential advantage over conventional chemotherapies, which often exhibit significant
off-target toxicity. The chemical name for Anticancer Agent 230 is 8-((3-(2,4-
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bis(trifluoromethyl)phenyl)-2-oxopyrido[2,3-b]pyrazin-1(2H)-yl)methyl)-5,8-dihydropyrido[4,3-
d]pyrimidin-7(6H)-one.

Synthesis of Anticancer Agent 230

While the precise, step-by-step synthesis protocol for Anticancer Agent 230 is detailed within
U.S. Patent Application US20230339947 A1, this guide outlines a plausible and generalized
synthetic route based on the known chemistry of tetrahydropyrido[4,3-d]pyrimidine analogs and
related heterocyclic compounds. The synthesis would likely involve a multi-step process
culminating in the coupling of two key heterocyclic intermediates.

Generalized Synthetic Workflow:
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Synthesis of Pyrido[2,3-b]pyrazinone Intermediate
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Caption: Generalized synthetic workflow for Anticancer Agent 230.

Experimental Protocols (Generalized):

A detailed experimental protocol would be provided in the aforementioned patent. A general

approach would likely involve:

o Synthesis of the Pyrido[2,3-b]pyrazinone Core: This would likely begin with a substituted
aminopyridine which undergoes cyclization with a suitable reagent to form the pyrazinone
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ring. The 2,4-bis(trifluoromethyl)phenyl moiety would be introduced, followed by
chloromethylation at the N1 position.

o Synthesis of the Dihydropyrido[4,3-d]pyrimidinone Core: This would likely start from a
substituted pyridine derivative that is elaborated through several steps to construct the fused
pyrimidinone ring system.

» Final Coupling Reaction: The two key intermediates would be coupled, likely via a
nucleophilic substitution reaction, where the dihydropyrido[4,3-d]pyrimidinone nitrogen
attacks the chloromethyl group of the pyrido[2,3-b]pyrazinone intermediate. The final product
would then be purified using standard techniques such as column chromatography.

Characterization of Anticancer Agent 230

The comprehensive characterization of a novel compound like Anticancer Agent 230 is crucial
to confirm its identity, purity, and structure. The following are standard analytical techniques that
would be employed.

Table 1: Physicochemical and Spectroscopic Data (lllustrative)
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Parameter

Method

Expected Result

Identity & Structure

High-Resolution Mass

Molecular Formula Ca25H15FsN702
Spectrometry (HRMS)
Molecular Weight Mass Spectrometry (MS) 547.43 g/mol
] Chemical shifts and coupling
Nuclear Magnetic Resonance ] )
1H NMR constants consistent with the
Spectroscopy
proposed structure.
_ Resonances corresponding to
Nuclear Magnetic Resonance )
13C NMR all carbon atoms in the
Spectroscopy
molecule.
Nuclear Magnetic Resonance Signals corresponding to the
1F NMR .
Spectroscopy two trifluoromethyl groups.
Purity
_ High-Performance Liquid
Purity >95%

Chromatography (HPLC)

Physical Properties

Melting Point

Melting Point Apparatus

A sharp melting point range
would be expected for a pure

compound.

Experimental Protocols (Standard):

e Nuclear Magnetic Resonance (NMR) Spectroscopy: H, 13C, and *°F NMR spectra would be

recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a suitable
deuterated solvent (e.g., DMSO-ds or CDCIs).

e Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to

confirm the elemental composition and exact mass of the synthesized compound.
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e High-Performance Liquid Chromatography (HPLC): HPLC analysis would be performed to
determine the purity of the final compound, typically using a C18 column with a gradient
elution of water and acetonitrile containing a small amount of a modifier like formic acid or

trifluoroacetic acid.

Biological Activity and Mechanism of Action

Anticancer Agent 230 functions as an activator of the caseinolytic protease P (ClpP), a serine
protease located in the mitochondrial matrix. In its normal physiological role, ClpP, in
conjunction with its ATPase partner ClpX, is responsible for the degradation of misfolded or
damaged proteins, thereby maintaining mitochondrial protein homeostasis.

Signaling Pathway of ClpP Activation:
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Caption: Proposed mechanism of action for Anticancer Agent 230.
Experimental Protocol: ClpP Activation Assay

A common method to assess the activation of ClpP by a small molecule is a fluorescence-
based assay.
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e Reagents and Materials:

o

Recombinant human ClpP protein

[¢]

Fluorescently labeled casein substrate (e.g., FITC-casein)

[¢]

Assay buffer (e.g., Tris-HCI buffer with appropriate salts)

[e]

Anticancer Agent 230 (dissolved in DMSO)

o

96-well microplate

[¢]

Fluorescence plate reader

e Procedure:

[e]

A solution of recombinant CIpP is pre-incubated with varying concentrations of Anticancer
Agent 230 (or DMSO as a vehicle control) in the assay buffer.

o The reaction is initiated by the addition of the FITC-casein substrate.

o The increase in fluorescence, resulting from the degradation of the quenched FITC-casein
by activated ClpP, is monitored over time using a fluorescence plate reader.

o The rate of the reaction is calculated from the linear portion of the fluorescence curve.

o The ECso value (the concentration of the compound that produces 50% of the maximal
activation) can be determined by plotting the reaction rates against the logarithm of the
compound concentrations.

Table 2: In Vitro Biological Activity (lllustrative)
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Assay Cell Line Parameter Value

(Specific value would
ClpP Activation Biochemical Assay ECso be determined

experimentally)

(Specific value would
Cell Viability SUM159 (TNBC) ICso be determined
experimentally)

(Specific value would
Cell Viability MDA-MB-231 (TNBC) ICso be determined
experimentally)

Conclusion

Anticancer Agent 230 represents a significant development in the field of targeted cancer
therapy. Its ability to activate the mitochondrial protease ClpP provides a novel mechanism for
inducing cancer cell death. The information presented in this guide, while based on generalized
procedures due to the proprietary nature of the specific details in the patent, offers a solid
foundation for researchers and drug development professionals to understand the synthesis,
characterization, and mode of action of this promising anticancer agent. Further investigation
into its preclinical and clinical potential is warranted.

 To cite this document: BenchChem. ["Anticancer agent 230" synthesis and characterization].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12371983#anticancer-agent-230-synthesis-and-
characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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